molecular formula C11H13NO5 B14297140 Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate CAS No. 112616-03-2

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate

Cat. No.: B14297140
CAS No.: 112616-03-2
M. Wt: 239.22 g/mol
InChI Key: KKHXWRWHVZONKJ-UHFFFAOYSA-N
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Description

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H13NO5 It is an aromatic compound featuring both amino and methoxy functional groups attached to a benzene ring, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 4-amino-5-methoxybenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 3,4-furandicarboxylate
  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Uniqueness

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both amino and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

112616-03-2

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-15-8-5-6(10(13)16-2)4-7(9(8)12)11(14)17-3/h4-5H,12H2,1-3H3

InChI Key

KKHXWRWHVZONKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)C(=O)OC

Origin of Product

United States

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